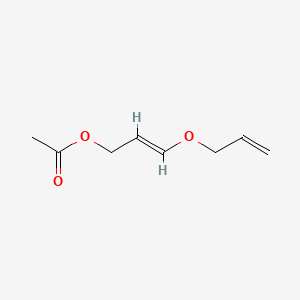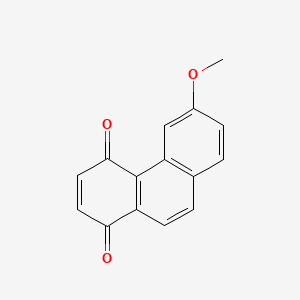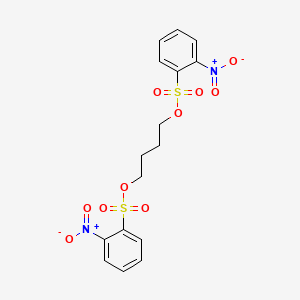
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester is a complex organic compound characterized by its unique molecular structure. This compound contains a total of 47 bonds, including 31 non-hydrogen bonds, 20 multiple bonds, 11 rotatable bonds, 8 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 nitro groups (aromatic), and 2 sulfonate groups (thio-/dithio-) . It is composed of 46 atoms: 16 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, 10 oxygen atoms, and 2 sulfur atoms .
Méthodes De Préparation
The synthesis of Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester involves several steps, typically starting with the nitration of benzene to introduce the nitro group. This is followed by sulfonation to add the sulfonic acid group. The final step involves esterification with 1,4-butanediol to form the ester linkage. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the benzene ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and electrophiles for substitution reactions. Major products formed from these reactions include amines and substituted aromatic compounds.
Applications De Recherche Scientifique
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonate groups enhance the compound’s solubility and facilitate its transport within biological systems.
Comparaison Avec Des Composés Similaires
Benzeneaulfonic acid, 2-nitro-, 1,4-butanediyl ester can be compared with similar compounds such as:
- Benzenesulfonic acid, 2-nitro-, 1,2-ethenediyl ester
- Benzenesulfonic acid, 2-nitro-, 1,3-propanediyl ester These compounds share similar structural features but differ in the length and type of the ester linkage. The unique combination of nitro and sulfonate groups in this compound gives it distinct chemical and biological properties.
Propriétés
Numéro CAS |
64704-15-0 |
|---|---|
Formule moléculaire |
C16H16N2O10S2 |
Poids moléculaire |
460.4 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)sulfonyloxybutyl 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H16N2O10S2/c19-17(20)13-7-1-3-9-15(13)29(23,24)27-11-5-6-12-28-30(25,26)16-10-4-2-8-14(16)18(21)22/h1-4,7-10H,5-6,11-12H2 |
Clé InChI |
RYSYMYKHYDFYNP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OCCCCOS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethan-1-ol](/img/structure/B14497154.png)
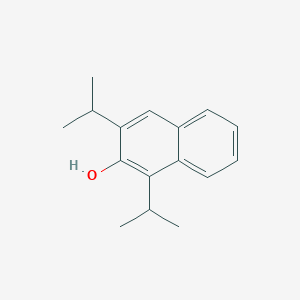
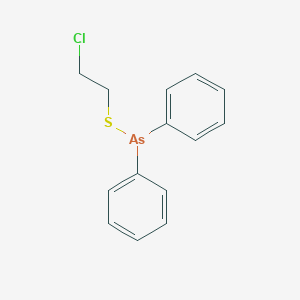
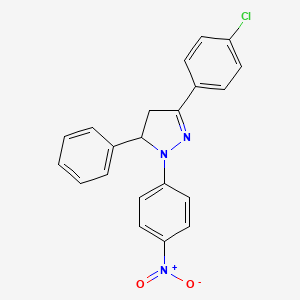
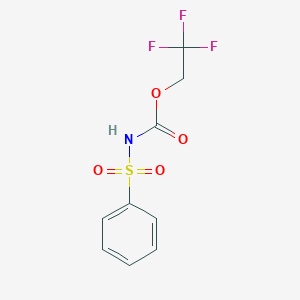
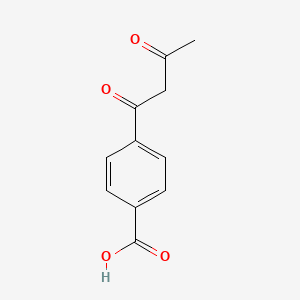
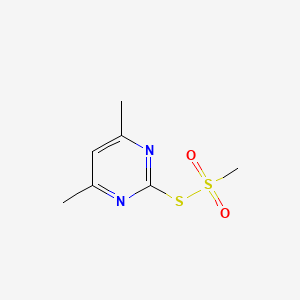
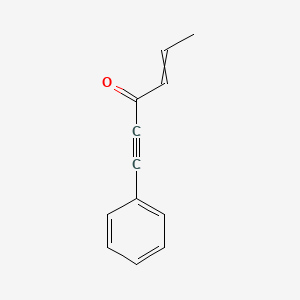
![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
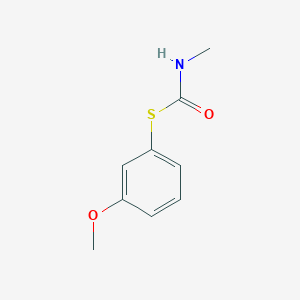
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
